5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole
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Overview
Description
5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.
Introduction of Bromine and Iodine: The bromine and iodine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Iodination can be achieved using iodine or N-iodosuccinimide (NIS) under similar conditions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
- 5-(4-Bromophenyl)isoxazole-3-propionic acid
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
- 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
Uniqueness
5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole is unique due to the combination of bromine, iodine, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s structural features make it a valuable scaffold for the development of novel bioactive molecules and materials.
Properties
Molecular Formula |
C10H4BrF3INO |
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Molecular Weight |
417.95 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H4BrF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H |
InChI Key |
ATMWZOOENUIZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)Br |
Origin of Product |
United States |
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